molecular formula C18H11N3O3 B5869440 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5869440
M. Wt: 317.3 g/mol
InChI Key: WARCWUVFPAHMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biological research. In

Mechanism of Action

The mechanism of action of 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its anti-cancer effects through the induction of apoptosis, or programmed cell death. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its unique chemical properties. This compound has a fluorescent property that makes it useful for imaging biological systems. Additionally, its anti-cancer and neuroprotective properties make it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low water solubility, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the study of 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of research is the development of new drugs based on this compound. Researchers are also investigating the use of this compound as a fluorescent probe for imaging biological systems. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to new insights into the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 1-naphthylamine and 3-nitrobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, and is typically carried out under reflux conditions. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

5-(1-naphthyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been investigated for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

5-naphthalen-1-yl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3/c22-21(23)14-8-3-7-13(11-14)17-19-18(24-20-17)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARCWUVFPAHMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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